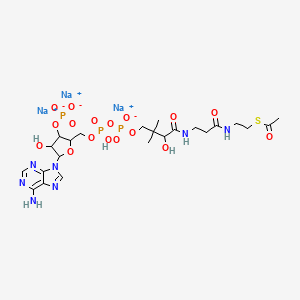

Acetyl-CoA (trisodium)

Beschreibung

BenchChem offers high-quality Acetyl-CoA (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-CoA (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H35N7Na3O17P3S |

|---|---|

Molekulargewicht |

875.5 g/mol |

IUPAC-Name |

trisodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3 |

InChI-Schlüssel |

CRTIJMBXIFKWCA-UHFFFAOYSA-K |

Kanonische SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide on Acetyl-CoA (Trisodium) as a Precursor for Fatty Acid Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-Coenzyme A (Acetyl-CoA) stands as a cornerstone of cellular metabolism, serving as the primary two-carbon donor for the de novo synthesis of fatty acids. This anabolic process, crucial for energy storage, membrane biogenesis, and the production of signaling molecules, is tightly regulated and represents a significant area of interest for therapeutic intervention in metabolic diseases and oncology. This guide provides a detailed examination of the journey of Acetyl-CoA from its mitochondrial origins to its incorporation into fatty acids in the cytosol. We will explore the key enzymatic steps, the complex regulatory networks that govern the flux of this pathway, and the state-of-the-art methodologies employed to investigate these processes. Particular attention is given to the practical application of Acetyl-CoA trisodium salt in in vitro experimental systems, providing researchers with the foundational knowledge to design, execute, and interpret studies in this critical area of biochemistry.

The Metabolic Crossroads: Sourcing Cytosolic Acetyl-CoA

De novo fatty acid synthesis occurs in the cytoplasm, yet the primary pool of Acetyl-CoA is generated within the mitochondrial matrix from sources like pyruvate oxidation (from glycolysis), fatty acid β-oxidation, and amino acid catabolism.[1][2][3] Since the inner mitochondrial membrane is impermeable to Acetyl-CoA, a specialized transport mechanism is required.[1][4][5]

This transport is accomplished via the citrate-malate shuttle .[4][6]

-

Inside the mitochondria, Acetyl-CoA condenses with oxaloacetate to form citrate, the first step of the citric acid cycle.

-

When cellular energy is high (high ATP levels), isocitrate dehydrogenase is inhibited, causing citrate to accumulate.

-

This excess citrate is then transported across the inner mitochondrial membrane into the cytosol by the tricarboxylate transporter.[5]

-

In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into Acetyl-CoA and oxaloacetate, an ATP-dependent reaction.[5][7]

This shuttle elegantly solves two problems: it delivers the carbon precursor for fatty acid synthesis to the correct cellular compartment and simultaneously provides a mechanism to sense cellular energy status, linking carbohydrate metabolism directly to lipid synthesis.[5][8]

Diagram 1. The Citrate Shuttle for Transport of Acetyl-CoA from Mitochondria to Cytosol.

The Core Pathway: From Acetyl-CoA to Palmitate

Once in the cytosol, Acetyl-CoA serves as the primer for a series of reactions that culminate in the synthesis of palmitate, a 16-carbon saturated fatty acid.[9] This process is catalyzed by two key enzymatic systems: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[10]

The Commitment Step: Acetyl-CoA Carboxylase (ACC)

The first and rate-limiting step of fatty acid synthesis is the irreversible carboxylation of Acetyl-CoA to form Malonyl-CoA .[5][10][11] This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.[12][13]

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi[11]

This step is the committed step because Malonyl-CoA has no metabolic fate other than to serve as a building block for fatty acid synthesis.[10][14] ACC is a major site of regulation for the entire pathway, a topic explored in Section 3.0.

The Elongation Engine: Fatty Acid Synthase (FAS)

The remainder of the synthesis is carried out by the Fatty Acid Synthase (FAS) , a large, multi-enzyme protein complex.[9][15][16] In mammals, FAS is a homodimer where each monomer contains all seven required enzymatic activities.[15][17] The process involves a repeating four-step sequence that elongates the fatty acid chain by two carbons per cycle, using Malonyl-CoA as the two-carbon donor and NADPH as the reducing agent.[9][18][19]

The cycle begins with the priming of FAS with one molecule of Acetyl-CoA. Subsequently, in each elongation cycle:

-

Condensation: The growing fatty acyl chain condenses with a two-carbon unit from Malonyl-CoA, releasing CO₂.

-

Reduction: The resulting β-keto group is reduced to a hydroxyl group, using NADPH.

-

Dehydration: A molecule of water is removed to create a double bond.

-

Reduction: The double bond is reduced to a saturated bond, using a second molecule of NADPH.

This cycle repeats seven times, using one Acetyl-CoA for priming and seven Malonyl-CoA molecules for elongation, ultimately producing the 16-carbon palmitate.[20]

Diagram 2. Overview of the De Novo Fatty Acid Synthesis Pathway.

A Tightly Regulated Process: Controlling Pathway Flux

To prevent wasteful synthesis and to respond to the cell's metabolic state, fatty acid synthesis is regulated at multiple levels.

| Regulation Type | Key Molecules/Mechanisms | Effect on Pathway | Description |

| Allosteric | Citrate, Palmitoyl-CoA | Activation, Inhibition | Cytosolic citrate, a signal of high energy and abundant precursor, allosterically activates ACC.[8][21][22] Conversely, palmitoyl-CoA, the end-product, provides feedback inhibition.[22] |

| Covalent Modification | Phosphorylation (AMPK, PKA) | Inhibition | AMP-activated protein kinase (AMPK), a sensor of low cellular energy (high AMP:ATP ratio), phosphorylates and inactivates ACC.[22] Glucagon and epinephrine also inhibit ACC via PKA-mediated phosphorylation.[19] |

| Hormonal & Transcriptional | Insulin, Glucagon, SREBP-1c | Activation, Inhibition | Insulin promotes lipogenesis by activating phosphatases that dephosphorylate and activate ACC,[22] and by upregulating the expression of lipogenic genes (ACC, FAS) via the transcription factor SREBP-1c.[23] Glucagon has the opposite effect.[23] |

Methodologies for Studying Fatty Acid Synthesis

Investigating this pathway requires robust and specific assays. The choice of methodology depends on the research question, ranging from measuring the activity of isolated enzymes to quantifying metabolic flux in whole organisms.

In Vitro Enzyme Assays

The Role of Acetyl-CoA (Trisodium Salt): For in vitro assays, Acetyl-CoA is typically supplied as a stable, highly soluble trisodium salt. This form ensures consistent concentration and bioavailability in aqueous buffer systems, which is critical for reliable kinetic measurements of enzymes like ACC and FAS.

Protocol 4.1.1: Spectrophotometric Assay for Fatty Acid Synthase (FAS) Activity

-

Principle: This is the most common method for measuring FAS activity. It indirectly measures the synthesis of fatty acids by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the two reduction steps in the FAS cycle.[24][25] The rate of NADPH consumption is directly proportional to FAS activity.

-

Causality: This assay is chosen for its simplicity, high-throughput potential, and real-time kinetic monitoring. However, it's crucial to ensure the reaction mixture is free of other NADPH-consuming enzymes to prevent biased results.[24][25]

-

Methodology:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT).

-

To a quartz cuvette, add the reaction buffer, Acetyl-CoA (trisodium), Malonyl-CoA, and NADPH to final concentrations of ~50 µM, 50 µM, and 100 µM, respectively.

-

Initiate the reaction by adding the source of FAS enzyme (e.g., purified protein or cell lysate).

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Cellular and In Vivo Flux Assays

Protocol 4.2.1: Quantifying De Novo Lipogenesis (DNL) using Stable Isotope Tracers

-

Principle: This powerful technique measures the rate of new fatty acid synthesis in living cells or whole organisms. A stable isotope-labeled precursor, such as ¹³C-glucose, ¹³C-acetate, or deuterated water (²H₂O), is introduced into the system.[26][27][28] These labeled atoms are incorporated into newly synthesized fatty acids via the Acetyl-CoA pool.

-

Causality: This method provides a direct, quantitative measure of metabolic flux through the DNL pathway, which is more physiologically relevant than isolated enzyme assays.[29] It is the gold standard for studying DNL in the context of metabolic diseases.[26]

-

Methodology (Simplified Workflow):

-

Labeling: Culture cells in media containing the stable isotope tracer (e.g., [U-¹³C]-glucose) or administer the tracer to an animal model (e.g., ²H₂O in drinking water).

-

Incubation: Allow sufficient time for the label to be incorporated into the lipid pool (hours for cells, days for animals).

-

Lipid Extraction: Harvest cells or tissues and perform a total lipid extraction using a method like Folch or Bligh-Dyer.

-

Saponification & Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to volatile esters (e.g., fatty acid methyl esters, FAMEs) for gas chromatography analysis.

-

Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer detects the mass shift in fatty acids (e.g., palmitate) caused by the incorporation of the ¹³C or ²H atoms.

-

Quantification: The degree of isotope enrichment is used to calculate the fraction of the fatty acid pool that was newly synthesized during the labeling period.

-

Diagram 3. Experimental Workflow for Stable Isotope Tracing of De Novo Lipogenesis.

Therapeutic Implications and Drug Development

The central role of Acetyl-CoA and the DNL pathway in cellular growth and energy storage makes them attractive targets for drug development.

-

Oncology: Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane production.[30][31][32] This metabolic reprogramming has led to the development of inhibitors targeting key enzymes. For example, inhibitors of ATP-citrate lyase (ACLY) and Acetyl-CoA Carboxylase (ACC) are being investigated as anti-cancer agents.[31][33]

-

Metabolic Disease: In conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, elevated DNL contributes to ectopic fat accumulation and insulin resistance.[31] Targeting ACC and other enzymes in this pathway is a promising strategy to reduce hepatic steatosis and improve metabolic health.

Conclusion

Acetyl-CoA is the indispensable precursor for fatty acid synthesis, sitting at the nexus of carbohydrate and lipid metabolism. The pathway converting it to palmitate is a marvel of biochemical efficiency, governed by a sophisticated network of allosteric, covalent, and transcriptional controls. Understanding this pathway, from the transport of Acetyl-CoA into the cytosol to its intricate regulation and enzymatic machinery, is fundamental for researchers in metabolism, oncology, and drug development. The methodologies outlined herein, from classic spectrophotometric assays using Acetyl-CoA trisodium to advanced stable isotope tracing, provide the essential tools to dissect this critical metabolic process and develop next-generation therapeutics.

References

-

Brownsey, R. W., & Denton, R. M. (n.d.). Regulation of mammalian acetyl-CoA carboxylase. PubMed. [Link]

-

(n.d.). Acetate produced in the mitochondrion is the essential precursor for lipid biosynthesis in procyclic trypanosomes. PNAS. [Link]

-

Allen, D. (n.d.). Lipogenesis: From Glucose to Fatty Acids. [Link]

-

Taylor & Francis. (n.d.). Fatty acid synthesis – Knowledge and References. [Link]

-

Quora. (2020, August 6). What is the role of acetyl Coa carboxylase in fatty acid synthesis? [Link]

-

Biology LibreTexts. (2023, August 31). 6.12: Fatty Acid Synthesis. [Link]

-

Lopaschuk, G. D., & Jaswal, J. S. (n.d.). Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation. PubMed. [Link]

-

Gosset, J. R. (n.d.). Acetyl-CoA Carboxylase (ACC). [Link]

-

Gajewski, J., et al. (n.d.). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. PMC. [Link]

-

Chen, J., et al. (n.d.). Acetyl-CoA metabolism as a therapeutic target for cancer. PubMed. [Link]

-

Chemistry LibreTexts. (2021, April 20). 9.5: Fatty Acid Synthesis. [Link]

-

ResearchGate. (n.d.). Fatty Acid Synthase: Structure, Function, and Regulation | Request PDF. [Link]

-

Frontiers. (n.d.). Targeting acetyl-CoA carboxylase 1 for cancer therapy. [Link]

-

Khan Academy. (n.d.). Metabolism: Acetyl-CoA and fatty acid synthesis (practice). [Link]

-

YouTube. (2017, June 24). Acetyl COA Shuttle | Fatty Acid Biosynthesis | Part I. [Link]

-

YouTube. (2017, October 10). Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. [Link]

-

Khan Academy. (n.d.). Fatty Acid Synthesis - Part I (video). [Link]

-

Perry, R. J., et al. (n.d.). Acetyl-CoA and metabolite fluxes regulate white adipose tissue expansion. PMC. [Link]

-

Brownsey, R. W., et al. (n.d.). Regulation of acetyl-CoA carboxylase. PubMed. [Link]

-

Kersten, S. (n.d.). Mechanisms of nutritional and hormonal regulation of lipogenesis. PMC - NIH. [Link]

-

(n.d.). De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers. PubMed. [Link]

-

Wikipedia. (n.d.). Fatty acid synthase. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. [Link]

-

ResearchGate. (2025, October 18). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). De novo lipogenesis in non‐alcoholic fatty liver disease: Quantification with stable isotope tracers. [Link]

-

Wikipedia. (n.d.). Acetyl-CoA carboxylase. [Link]

-

YouTube. (2022, May 31). 140. Regulation Of Fatty Acid Synthesis. [Link]

-

Smith, S. (n.d.). Structure and function of animal fatty acid synthase. PubMed - NIH. [Link]

-

Carrer, A., et al. (2024, May 30). Acetyl-CoA metabolism in cancer. PMC - NIH. [Link]

-

Metabolic Solutions. (n.d.). Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics. [Link]

-

Encyclopedia MDPI. (2020, September 1). Fatty Acid Synthase. [Link]

-

Portland Press. (2006, March 20). Regulation of acetyl-CoA carboxylase | Biochemical Society Transactions. [Link]

-

Khan Academy. (n.d.). Fatty Acid Synthesis - Part II (video). [Link]

-

Parks, E. J., et al. (n.d.). Protocol for the measurement of fatty acid and glycerol turnover in vivo in baboons. PubMed. [Link]

-

(2025, July 16). The Main Pathway for de NoVo Synthesis of Fatty Acids (Lipogenesis) Occurs in The Cytosol. [Link]

-

(n.d.). Measurement of de novo hepatic lipogenesis in humans using stable isotopes. [Link]

-

(2014, August 11). Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation. [Link]

-

(n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]

-

MDPI. (n.d.). Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Acetyl-CoA and metabolite fluxes regulate white adipose tissue expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Lipogenesis: From Glucose to Fatty Acids [allen.in]

- 5. The Main Pathway for de NoVo Synthesis of Fatty Acids (Lipogenesis) Occurs in The Cytosol [ns1.almerja.com]

- 6. pnas.org [pnas.org]

- 7. Khan Academy [khanacademy.org]

- 8. Khan Academy [khanacademy.org]

- 9. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. quora.com [quora.com]

- 12. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and function of animal fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the precursor for fatty acid synthesis? | AAT Bioquest [aatbio.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Regulation of mammalian acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 26. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. metsol.com [metsol.com]

- 29. semanticscholar.org [semanticscholar.org]

- 30. Acetyl-CoA metabolism as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 32. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Whitepaper: Acetyl-CoA as a Pivotal Regulator of the Epigenetic Landscape and Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) stands at the crossroads of cellular metabolism and genetic regulation. Traditionally viewed as a key intermediate in numerous biochemical pathways, its role as the sole acetyl group donor for protein acetylation positions it as a critical signaling metabolite that directly links the cell's metabolic state to its gene expression program. Fluctuations in the availability of distinct Acetyl-CoA pools, governed by nutrient status and cellular bioenergetics, directly modulate the activity of histone acetyltransferases (HATs) and the acetylation of non-histone proteins, including transcription factors. This guide provides a comprehensive technical overview of the mechanisms connecting Acetyl-CoA to gene expression, details the compartmentalization of its synthesis and utilization, and presents field-proven experimental workflows to empower researchers in dissecting this intricate relationship. We will explore the causality behind experimental choices and provide robust protocols for quantifying Acetyl-CoA, analyzing histone modifications, and measuring transcriptomic changes, thereby offering a validated framework for investigation in basic research and therapeutic development.

Introduction: The Metabolic-Epigenetic Nexus

Acetyl-CoA is a central node in cellular metabolism, produced from the breakdown of carbohydrates, fatty acids, and amino acids.[1] Its primary metabolic fate is oxidation in the citric acid cycle to generate ATP.[1] However, this perspective overlooks its equally vital function as a master regulator of the epigenome. Cellular Acetyl-CoA levels serve as a dynamic barometer of the cell's energetic state, and this information is transduced into long-term changes in gene expression primarily through protein acetylation.[2][3][4]

The most profound impact of Acetyl-CoA on gene regulation is through histone acetylation. By providing the acetyl group for histone acetyltransferases (HATs), Acetyl-CoA facilitates the modification of histone tails, leading to a more open and transcriptionally permissive chromatin structure.[5][6] This direct, substrate-level control means that nutrient availability and metabolic pathway flux can rapidly alter the epigenetic landscape. This guide will deconstruct the core pathways governing Acetyl-CoA availability for this purpose and provide the technical means to investigate its downstream consequences on gene expression.

The Cellular Geography of Acetyl-CoA: Synthesis, Pools, and Nuclear Translocation

The regulatory function of Acetyl-CoA is fundamentally tied to its subcellular location. The cell maintains at least two distinct pools: a mitochondrial pool and a nucleocytosolic pool, each with different primary functions.[4][7]

-

Mitochondrial Pool: Primarily generated by the Pyruvate Dehydrogenase Complex (PDC) from pyruvate (derived from glycolysis) and through fatty acid β-oxidation. This pool is largely dedicated to the citric acid cycle for ATP production.[1][5]

-

Nucleocytosolic Pool: This is the pool directly relevant to histone acetylation. It is primarily generated by two key enzymes:

-

ATP-Citrate Lyase (ACLY): In nutrient-rich conditions, citrate is exported from the mitochondria to the cytoplasm. ACLY then cleaves this citrate into Acetyl-CoA and oxaloacetate.[5][8] This is the major pathway linking glucose metabolism to the nuclear Acetyl-CoA supply.

-

Acetyl-CoA Synthetase 2 (ACSS2): This enzyme generates Acetyl-CoA from acetate. Under conditions of low glucose or stress, ACSS2 can become a critical source of nuclear Acetyl-CoA, and can even translocate into the nucleus to support histone acetylation locally.[5][9]

-

Since Acetyl-CoA itself cannot readily cross the inner mitochondrial membrane, its transport to the nucleus is indirect, primarily via the citrate shuttle.[8] The nuclear envelope, however, is permeable to small metabolites, allowing Acetyl-CoA generated in the cytoplasm by ACLY to diffuse into the nucleus and become available to HATs.[7]

The Principal Mechanism: Histone Acetylation

The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of histone proteins. The N-terminal tails of these histones are rich in positively charged lysine residues, which interact strongly with the negatively charged phosphate backbone of DNA, leading to a condensed and transcriptionally repressed chromatin state (heterochromatin).[10]

Histone acetylation, catalyzed by HATs, transfers an acetyl group from Acetyl-CoA to the ε-amino group of a lysine residue.[6] This modification has a critical twofold effect:

-

Charge Neutralization: Acetylation neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histone tail and DNA.

-

Recruitment of Readers: The acetylated lysine acts as a binding site for proteins containing bromodomains. These "reader" proteins, which are often components of transcription machinery or chromatin remodeling complexes, are recruited to acetylated regions to promote gene activation.

This process transforms condensed heterochromatin into a more relaxed, accessible structure known as euchromatin, which is permissive for transcription.[10] The reaction is reversible and is counteracted by Histone Deacetylases (HDACs), which remove the acetyl groups. The balance between HAT and HDAC activity determines the acetylation status of a given gene locus.

Crucially, the Michaelis constant (Km) of many HATs for Acetyl-CoA is within the range of normal physiological concentrations in the nucleus.[2][3] This biochemical reality means that as nuclear Acetyl-CoA levels rise or fall with the metabolic state, the rate of histone acetylation changes accordingly, providing a direct, real-time link between metabolism and the transcriptional potential of the genome.[2]

Beyond Histones: Acetylation of Non-Histone Proteins

While histone modification is a primary mechanism, Acetyl-CoA also fuels the acetylation of numerous non-histone proteins, including transcription factors and their co-activators. This post-translational modification can regulate their stability, enzymatic activity, subcellular localization, and ability to interact with DNA or other proteins. For instance, studies have shown that Acetyl-CoA can directly stimulate the binding of the general transcription factor TFIID to promoter DNA, independent of histones.[11] In glioblastoma, Acetyl-CoA has been shown to up-regulate genes related to cell migration by controlling Ca2+–NFAT signaling.[12] This adds another layer of complexity, where metabolic status can fine-tune the activity of the specific proteins that execute the gene expression program.

Experimental Workflows for Interrogating the Axis

A multi-pronged experimental approach is necessary to rigorously connect changes in Acetyl-CoA metabolism to downstream effects on gene expression. This involves quantifying the substrate (Acetyl-CoA), measuring the epigenetic mark (histone acetylation), and assessing the transcriptional output (mRNA levels).

Workflow 1: Quantification of Cellular Acetyl-CoA

Accurate measurement of Acetyl-CoA is challenging due to its low abundance and instability. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific quantification.[2][13]

Table 1: Comparison of Acetyl-CoA Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; can measure multiple acyl-CoAs simultaneously. | Requires specialized equipment and expertise; sample extraction is critical.[13] |

| Enzymatic Assay | Spectrophotometric or fluorometric detection of products from reactions using Acetyl-CoA-dependent enzymes. | Accessible, uses standard lab equipment. | Lower sensitivity; can be prone to interference from other cellular components.[14] |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust and reproducible. | Less sensitive than MS; may not resolve co-eluting species.[14][15] |

Protocol: Acetyl-CoA Extraction and Quantification by LC-MS/MS

Self-Validation Principle: The use of a stable isotope-labeled internal standard (e.g., ¹³C-Acetyl-CoA) during extraction corrects for sample loss and matrix effects, ensuring quantitative accuracy.

-

Cell Culture: Grow cells to the desired confluency under experimental conditions (e.g., nutrient deprivation, drug treatment).

-

Rapid Quenching & Lysis: Aspirate media and immediately add ice-cold extraction solvent (e.g., 80% methanol) containing the ¹³C-Acetyl-CoA internal standard to quench metabolic activity and lyse cells. The speed of this step is critical to prevent Acetyl-CoA degradation.[5]

-

Harvesting: Scrape cells in the extraction solvent and transfer to a microcentrifuge tube.

-

Protein & Debris Removal: Vortex vigorously and centrifuge at high speed at 4°C. The supernatant contains the metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator (SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite pellet in an appropriate buffer for LC-MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase or HILIC column coupled to a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions for both endogenous Acetyl-CoA and the ¹³C-labeled internal standard.

-

Quantification: Calculate the ratio of the endogenous Acetyl-CoA peak area to the internal standard peak area and determine the absolute concentration using a standard curve.

Workflow 2: Analysis of Histone Acetylation by ChIP-seq

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the definitive method for mapping the genome-wide locations of specific histone modifications.[16]

Protocol: Histone Acetylation ChIP-seq

Self-Validation Principle: The inclusion of a "spike-in" control (e.g., chromatin from a different species) allows for data normalization, enabling the detection of global changes in histone acetylation, which would otherwise be missed by standard analysis pipelines.[17]

-

Crosslinking: Treat cells with formaldehyde to create covalent crosslinks between DNA and interacting proteins, including histones. Quench with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac). Add the spike-in reference chromatin at this stage.[18]

-

Immune Complex Capture: Use magnetic beads (e.g., Protein A/G) to capture the antibody-histone-DNA complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution & Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating. Degrade proteins with Proteinase K.

-

DNA Purification: Purify the enriched DNA fragments.

-

Library Preparation: Prepare a sequencing library from the purified DNA (and a parallel "Input" control library from non-immunoprecipitated chromatin).

-

High-Throughput Sequencing: Sequence the libraries on a platform like Illumina.

-

Data Analysis: Align sequence reads to the reference genome (and the spike-in genome). Use peak-calling algorithms to identify regions of enrichment. Normalize the experimental data to the spike-in data to accurately quantify changes in histone mark abundance.

Workflow 3: Transcriptomic Analysis by RNA-seq

RNA sequencing (RNA-seq) provides a comprehensive, quantitative readout of the transcriptome, allowing for the identification of genes whose expression is altered following changes in Acetyl-CoA metabolism and histone acetylation.[19][20]

Protocol: Differential Gene Expression Analysis via RNA-seq

Self-Validation Principle: The use of biological replicates (minimum of three per condition) is essential for statistical power, allowing for the confident identification of differentially expressed genes against the background of biological variability.[21]

-

Cell Culture & Treatment: Grow and treat cells in biological replicate as per the experimental design.

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit or Trizol-chloroform extraction. Treat with DNase to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

-

Library Preparation:

-

Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

-

Fragment the mRNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Library QC and Sequencing: Quantify the final library and assess its size distribution. Pool libraries and sequence on a high-throughput platform.

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess raw read quality.

-

Alignment: Align reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to compare gene counts between experimental conditions and identify genes with statistically significant changes in expression.[20]

-

Synthesis and Future Directions

The evidence is clear: Acetyl-CoA is far more than a simple metabolic intermediate. It is a fundamental currency of the cell's energetic status, directly spent on epigenetic modifications to orchestrate a corresponding gene expression program. This intimate connection between metabolism and the genome has profound implications, particularly in disease states like cancer, where metabolic pathways are often rewired.[22] Targeting the enzymes that produce the nucleocytosolic pool of Acetyl-CoA, such as ACLY and ACSS2, represents a promising therapeutic strategy to reprogram the epigenetic state of diseased cells.[5]

Future research will continue to unravel the specificity of this process. Do specific metabolic pathways fuel the acetylation of distinct sets of genes? How do HATs and HDACs integrate signals beyond Acetyl-CoA availability? Answering these questions will deepen our understanding of cellular decision-making and open new avenues for therapeutic intervention.

References

-

Title: Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan Source: National Institutes of Health URL: [Link]

-

Title: Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation Source: Frontiers in Immunology URL: [Link]

-

Title: Acetyl-CoA-directed gene transcription in cancer cells Source: Genes & Development URL: [Link]

-

Title: Acetyl-CoA - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Acetyl Coenzyme A Stimulates RNA Polymerase II Transcription and Promoter Binding by Transcription Factor IID in the Absence of Histones Source: National Institutes of Health URL: [Link]

-

Title: Acetyl-CoA: An interplay between metabolism and epigenetics in cancer Source: Frontiers in Oncology URL: [Link]

-

Title: Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan Source: MDPI URL: [Link]

-

Title: Acetyl-CoA Carboxylase Regulates Global Histone Acetylation Source: National Institutes of Health URL: [Link]

-

Title: The Acetyl-CoA Pathway Source: Biology LibreTexts URL: [Link]

-

Title: Metabolic regulation of gene expression through histone acylations Source: National Institutes of Health URL: [Link]

-

Title: Integrated analysis of acetyl-CoA and histone modification via mass spectrometry to investigate metabolically driven acetylation Source: Washington University School of Medicine in St. Louis URL: [Link]

-

Title: Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation Source: National Institutes of Health URL: [Link]

-

Title: Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences Source: National Institutes of Health URL: [Link]

-

Title: Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain Source: MDPI URL: [Link]

-

Title: Chromatin modification | What does histone acetylation do? Source: YouTube URL: [Link]

-

Title: Accumulation of acetyl-CoA stimulates histone acetylation and gene... Source: ResearchGate URL: [Link]

-

Title: Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver Source: National Institutes of Health URL: [Link]

-

Title: RNA Sequencing and Analysis Source: National Institutes of Health URL: [Link]

-

Title: Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells Source: STAR Protocols URL: [Link]

-

Title: Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection Source: MDPI URL: [Link]

-

Title: RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics Source: CD Genomics URL: [Link]

-

Title: Histone ChIP-seq Data Standards and Processing Pipeline Source: ENCODE Project URL: [Link]

-

Title: Histone acetylation and deacetylation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Methods for measuring CoA and CoA derivatives in biological samples Source: ResearchGate URL: [Link]

-

Title: RNA-Seq data processing and gene expression analysis Source: GitHub Pages URL: [Link]

-

Title: Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells Source: ScienceDirect URL: [Link]

-

Title: Genome-wide Analysis of Histone Modifications using ChIP-seq Source: YouTube URL: [Link]

-

Title: (PDF) An RNA-Seq Protocol for Differential Expression Analysis Source: ResearchGate URL: [Link]

-

Title: Proposed pathways for acetyl-CoA distribution between cellular... Source: ResearchGate URL: [Link]

-

Title: ChIP-Seq Analysis: Histone Modifications Source: News-Medical.net URL: [Link]

Sources

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation [frontiersin.org]

- 9. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 11. Acetyl Coenzyme A Stimulates RNA Polymerase II Transcription and Promoter Binding by Transcription Factor IID in the Absence of Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetyl-CoA-directed gene transcription in cancer cells [genesdev.cshlp.org]

- 13. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. news-medical.net [news-medical.net]

- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]

- 21. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 22. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]

The Pivotal Choice: A Technical Guide to the Enhanced Stability of Acetyl-CoA Trisodium Salt

Introduction: The Central Role of a Kinetically Unstable Metabolite

Acetyl Coenzyme A (Acetyl-CoA) stands at the crossroads of cellular metabolism, a pivotal molecule that funnels carbon atoms from glycolysis, fatty acid oxidation, and amino acid catabolism into the citric acid cycle for energy production.[1][2] Its role extends beyond bioenergetics; it is the primary donor of acetyl groups for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine, and for the post-translational modification of proteins, including histone acetylation, a key epigenetic regulatory mechanism.[1][3] Despite its central role, Acetyl-CoA is an inherently unstable molecule due to the high-energy thioester bond that links the acetyl group to coenzyme A.[1] This bond, while crucial for its biochemical reactivity, also renders it susceptible to rapid degradation, posing a significant challenge for researchers and drug development professionals who rely on a stable and reliable source of this critical substrate. This guide provides an in-depth technical analysis of the chemical instability of Acetyl-CoA and elucidates the profound significance of its trisodium salt form in ensuring the stability and integrity required for rigorous scientific investigation.

The Achilles' Heel: Understanding the Instability of Acetyl-CoA

The inherent instability of Acetyl-CoA primarily stems from the hydrolysis of its thioester bond, a reaction that is significantly more exergonic than the hydrolysis of a typical oxygen ester, with a Gibbs free energy change of approximately -31.5 kJ/mol.[1] This thermodynamic instability, however, does not fully translate to kinetic lability under physiological conditions. The true challenge in handling Acetyl-CoA lies in its susceptibility to both acid- and base-catalyzed hydrolysis, as well as potential intramolecular catalysis.

pH-Dependent Hydrolysis: A Major Degradation Pathway

The stability of Acetyl-CoA in aqueous solutions is highly dependent on pH. While it exhibits relative stability in moderately acidic to neutral solutions (pH 3.5-5), its degradation is rapidly accelerated in strongly acidic or alkaline conditions.[4]

-

Alkaline Hydrolysis: Under basic conditions, the hydroxyl ion directly attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield acetate and free Coenzyme A. This process is a significant concern in many biological buffers that are maintained at a pH above 7.

-

Acid-Catalyzed Hydrolysis: In strongly acidic environments, the carbonyl oxygen of the acetyl group can be protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.[5]

This pH-dependent degradation profile necessitates careful control of the solution environment during experiments.

The Hidden Threat: Intramolecular Catalysis

A less obvious but equally important degradation pathway for the free acid form of Acetyl-CoA is intramolecular catalysis. The molecule contains three phosphate groups in its coenzyme A moiety, which possess acidic protons.[6] In the free acid form, these phosphate groups can act as internal acid catalysts, protonating the thioester carbonyl and facilitating its hydrolysis. This proximity effect can significantly accelerate the degradation of the molecule even in the absence of external acid or base.

The Trisodium Salt Solution: A Bastion of Stability

The commercial availability and widespread use of Acetyl-CoA as a trisodium salt is a direct consequence of the need to mitigate the inherent instabilities of the free acid form. The three sodium ions neutralize the three acidic phosphate groups of the coenzyme A molecule.[4] This seemingly simple modification has profound implications for the stability of the compound.

Mechanism of Stabilization by the Trisodium Form

The enhanced stability of the trisodium salt can be attributed to two primary mechanisms:

-

Prevention of Intramolecular Catalysis: By replacing the acidic protons of the phosphate groups with sodium ions, the potential for intramolecular acid catalysis of thioester hydrolysis is eliminated. The negatively charged phosphate groups are no longer able to donate a proton to the thioester carbonyl, thus breaking a key degradation pathway.

-

Buffering Effect and Control of Microenvironment pH: The salt form helps to maintain a more neutral microenvironment around the molecule, both in the solid state and upon dissolution. This is particularly crucial in the solid state, where absorbed moisture can create localized acidic microenvironments that can initiate degradation in the free acid form. The trisodium salt provides a more stable solid-state matrix.

The choice of sodium as the counterion is also significant. Sodium salts are generally stable and less hygroscopic compared to other alkali metal salts like lithium, which can be advantageous for long-term storage.[7]

Visualizing the Stability: Chemical Structures and Degradation Pathways

To better understand the structural basis for the stability of the trisodium salt, it is helpful to visualize the molecule and its degradation pathways.

Caption: Structure of Acetyl-CoA Highlighting the Labile Thioester Bond and Acidic Protons.

In the trisodium salt form, the acidic protons on the phosphate groups (P1, P2, and P3) are replaced by Na+ ions, preventing their participation in intramolecular catalysis.

Caption: Degradation Pathways of Acetyl-CoA.

Quantitative Stability Data

| Condition | Form | pH | Temperature | Stability | Reference |

| Solid | Trisodium Salt | N/A | -20°C (desiccated) | Stable for years | [4] |

| Aqueous Solution | Trisodium Salt | 3.5 - 5.0 | 100°C | Stable for short periods | [4] |

| Aqueous Solution | Trisodium Salt | Neutral | -20°C | Stable for up to 2 weeks | [4] |

| Aqueous Solution | Trisodium Salt | Strong Acid | Ambient | Rapid hydrolysis | [4] |

| Aqueous Solution | Trisodium Salt | Alkaline | Ambient | Very rapid hydrolysis | [4] |

| Aqueous Solution | Lithium Salt | Neutral | -20°C | Reported to be stable for at least 6 months | [8] |

Experimental Protocol: A Self-Validating System for Ensuring Acetyl-CoA Integrity

To ensure the reliability of experimental results, it is imperative to handle and prepare Acetyl-CoA solutions with meticulous care. The following protocol outlines a self-validating system for the preparation and use of Acetyl-CoA trisodium salt solutions.

Materials:

-

Acetyl-CoA Trisodium Salt (lyophilized powder)

-

Nuclease-free water, chilled to 4°C

-

Appropriate buffer (e.g., potassium phosphate buffer, pH 6.0-6.5), chilled to 4°C

-

Calibrated pH meter

-

Sterile, low-retention microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or HPLC system for concentration and purity verification

Step-by-Step Methodology:

-

Pre-cooling: Before opening the vial of lyophilized Acetyl-CoA, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the powder. All buffers, water, and equipment that will come into contact with the solution should be pre-chilled to 4°C.

-

Reconstitution:

-

Carefully open the vial and add the desired volume of chilled, nuclease-free water or a slightly acidic buffer (pH 6.0-6.5) to achieve the target concentration. A common stock concentration is 10-20 mM.

-

Gently vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause denaturation.

-

-

pH Verification and Adjustment (Optional but Recommended):

-

For highly sensitive applications, measure the pH of the reconstituted solution.

-

If necessary, adjust the pH to be within the optimal stability range of 3.5-6.5 using dilute, chilled solutions of HCl or NaOH. Perform this step quickly on ice.

-

-

Concentration and Purity Verification (Self-Validation Step):

-

Spectrophotometric Method: Determine the concentration of the stock solution by measuring its absorbance at 259 nm. The molar extinction coefficient (ε) for Acetyl-CoA at pH 7.0 is 15,400 M⁻¹cm⁻¹.[4]

-

HPLC Method: For the most rigorous quality control, analyze the freshly prepared solution using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a suitable buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile) can be used. Detection at 259 nm will allow for the quantification of the Acetyl-CoA peak and the detection of any degradation products (e.g., free Coenzyme A).[9]

-

-

Aliquoting and Storage:

-

Immediately after preparation and verification, aliquot the stock solution into single-use, sterile, low-retention microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

-

Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C. Under these conditions, the aliquots should be stable for several months. For short-term storage (up to two weeks), -20°C is acceptable.[4]

-

-

Thawing and Use:

-

When needed, thaw an aliquot rapidly on ice.

-

Keep the solution on ice at all times during experimental setup.

-

Discard any unused portion of the thawed aliquot; do not refreeze.

-

Caption: Workflow for Preparing Stable Acetyl-CoA Solutions.

Conclusion: The Foundation of Reliable Research

The chemical stability of reagents is a cornerstone of reproducible and reliable scientific research. In the case of Acetyl-CoA, a molecule of immense biological importance, its inherent lability presents a significant challenge. The use of the trisodium salt form is not a matter of convenience but a critical necessity to ensure the integrity of the molecule. By neutralizing the acidic phosphate groups, the trisodium salt effectively mitigates the risk of intramolecular catalysis, a key degradation pathway. This, coupled with proper handling and storage protocols, allows researchers, scientists, and drug development professionals to confidently utilize Acetyl-CoA in their experiments, knowing that the results they obtain are built upon a foundation of chemical stability. The insights provided in this guide are intended to empower the scientific community to make informed decisions in their experimental design, ultimately leading to more robust and impactful discoveries.

References

-

Study.com. (n.d.). Acetyl CoA | Function, Structure & Formation. Retrieved from [Link]

-

Wikipedia. (2024, April 29). Acetyl-CoA. In Wikipedia. Retrieved from [Link]

-

Westin, J. (n.d.). Acetyl Coa Production - Citric Acid Cycle - MCAT Content. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Acetyl-CoA hydrolase – Knowledge and References. Retrieved from [Link]

- Pietrocola, F., Galluzzi, L., Bravo-San Pedro, J. M., Madeo, F., & Kroemer, G. (2015). Acetyl coenzyme A: a central metabolite and second messenger. Cell metabolism, 21(6), 805–821.

-

GERBU Biotechnik GmbH. (n.d.). Acetyl CoA trisodium. Retrieved from [Link]

- Crabtree, B., Gordon, M. J., & Christie, S. L. (1990). Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes and the role of these fluxes in substrate cycling. The Biochemical journal, 270(1), 219–225.

- Rebrin, I., & Sohal, R. S. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods in molecular biology (Clifton, N.J.), 1604, 13–21.

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

Catalyst University. (2016, July 22). Acetyl-S-CoA Synthetase: Physiology, Biochemistry, and Mechanism [Video]. YouTube. Retrieved from [Link]

-

Soderberg, T. (2022, July 20). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. In Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 10). 8.1.4: A4. Intramolecular Catalysis. Retrieved from [Link]

- Rebrin, I., & Sohal, R. S. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods in molecular biology (Clifton, N.J.), 1604, 13–21.

- Starck, S., et al. (2024). Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex.

- Li, Y., et al. (2024). Effect of Phosphoric Acid on the Properties of Sodium Bentonite and Its Mechanism.

- Chemical Engineering Transactions. (2024). A Preliminary Comparative Analysis of Sodium-Ion and Lithium-Ion Batteries: a Focus on Safety and Sustainability. Chemical Engineering Transactions, 103, 1-6.

-

Wikipedia. (2024, May 1). Thioester. In Wikipedia. Retrieved from [Link]

- Newman, J. C., & Verdin, E. (2017). Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan. Trends in endocrinology and metabolism: TEM, 28(7), 536–548.

-

Reactome. (n.d.). acetyl-CoA + H2O => acetate + CoASH + H+. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability. Retrieved from [Link]

- Goldford, J. E., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Proceedings of the National Academy of Sciences, 121(41), e2406322121.

- Pistidda, C., et al. (2024). Comparative Issues of Metal-Ion Batteries toward Sustainable Energy Storage: Lithium vs. Sodium.

- Zath, H., & Mikkelson, T. J. (1981). Stabilizing effect of inorganic phosphate salts on antibiotic-steroid ophthalmic preparations. Journal of pharmaceutical sciences, 70(7), 804–806.

- Andre, C., et al. (2012). Feedback regulation of plastidic acetyl-CoA carboxylase by 18:1-acyl carrier protein in Brassica napus. Proceedings of the National Academy of Sciences, 109(25), 10107-10112.

-

Discovery Alert. (2026, January 15). Sodium vs Lithium Batteries: Complete 2026 Comparison. Retrieved from [Link]

-

Pearson. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved from [Link]

-

Reddit. (2021, March 16). Kinetic vs thermodynamic. r/Mcat. Retrieved from [Link]

- Bautista, F. M., et al. (2011). Effect of high salt concentrations on the stability of immobilized lipases: Dramatic deleterious effects of phosphate anions. Process Biochemistry, 46(5), 1148-1154.

- Rebrin, I., & Sohal, R. S. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods in molecular biology (Clifton, N.J.), 1604, 13–21.

-

MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

- Goldford, J. E., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Proceedings of the National Academy of Sciences, 121(41), e2406322121.

- Osman, Z., & Ibrahim, Z. A. (2011). A comparative study of lithium and sodium salts in PAN-based ion conducting polymer electrolytes. Ionics, 17(8), 711-717.

- Tokarska-Schlattner, M., et al. (2023).

- Google Patents. (2001). Method for producing stable acetylsalicylic acid solutions.

- Chou, C. C., et al. (2025). Structural Changes in Pellets of Calcium Phosphate Ester Salts after Exposure to Simulated Body Fluid with the Addition of Alkaline Phosphatase.

-

Megazyme. (n.d.). Acetyl CoA Synthetase (High Stability Lyophilized). Retrieved from [Link]

Sources

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. The effect of sodium and magnesium ions on the properties of calcium–phosphate biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Hydrolysis of the acetyl-CoA allosteric activator by Staphylococcus aureus pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Issues of Metal-Ion Batteries toward Sustainable Energy Storage: Lithium vs. Sodium | MDPI [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Handling of a Stable Acetyl-Coenzyme A Stock Solution

Introduction: The Challenge of a Sentinel Metabolite

Acetyl-Coenzyme A (Acetyl-CoA) is a pivotal metabolite, sitting at the crossroads of carbohydrate, lipid, and protein metabolism. It serves as the primary donor of acetyl groups for the Krebs cycle, fatty acid synthesis, and crucial post-translational modifications like histone acetylation. Given its central role, the accurate and reproducible use of Acetyl-CoA in enzymatic assays and drug development screens is paramount. However, the inherent chemical instability of Acetyl-CoA in aqueous solutions presents a significant challenge for researchers. The high-energy thioester bond that makes it a potent biological acetyl donor also renders it highly susceptible to degradation. This guide provides a comprehensive, field-proven protocol for preparing, validating, and storing Acetyl-CoA trisodium salt solutions to ensure maximal stability and experimental reproducibility.

The Science of Instability: Why Acetyl-CoA Degrades

Understanding the mechanisms of degradation is critical to preventing it. The stability of your Acetyl-CoA solution is a race against two primary chemical processes: hydrolysis and oxidation.

-

Thioester Hydrolysis: The thioester bond linking the acetyl group to Coenzyme A is thermodynamically unstable and prone to nucleophilic attack by water. This hydrolysis is highly dependent on pH. In alkaline conditions (pH > 7.5), the rate of hydrolysis increases dramatically, cleaving the molecule into acetate and free Coenzyme A, rendering it inactive for most enzymatic reactions. Conversely, in strongly acidic conditions, hydrolysis also occurs. The "sweet spot" for stability is a slightly acidic to neutral pH range.

-

Oxidation: The free sulfhydryl (-SH) group on the Coenzyme A moiety can be susceptible to oxidation, potentially forming disulfide bridges with other CoA molecules. While a lesser concern for Acetyl-CoA compared to free CoA-SH, using high-purity, degassed solvents is a best practice to minimize this risk.[1]

Caption: Workflow for the preparation of stable Acetyl-CoA stock solution.

Procedure:

-

Preparation: Bring the vial of Acetyl-CoA powder to room temperature in a desiccator before opening to prevent condensation. Place sterile water and microcentrifuge tubes on ice.

-

Weighing: Weigh the desired amount of Acetyl-CoA trisodium salt in a sterile tube. Perform this step quickly to minimize exposure to atmospheric moisture. Example: For 1 mL of a 10 mM solution, weigh 8.76 mg.

-

Dissolution: Add the calculated volume of ice-cold, nuclease-free water to the powder. For instance, add 1 mL of water for the 8.76 mg weighed above. Immediately place the tube on ice.

-

Mixing: Vortex gently for 5-10 seconds to ensure complete dissolution. Centrifuge briefly (e.g., 20 seconds at low speed) to collect the entire solution at the bottom of the tube. Keep on ice.

-

Quality Control (Strongly Recommended): Before aliquoting, verify the concentration of your stock solution. See Section 5 for the protocol.

-

Aliquoting: Immediately dispense the stock solution into single-use working volumes (e.g., 10-50 µL) in pre-chilled, sterile, low-protein binding microcentrifuge tubes.

-

Freezing and Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process minimizes crystal formation and potential degradation. Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol for Quality Control & Validation

Trusting your stock solution is non-negotiable. A simple spectrophotometric measurement provides a reliable concentration check.

Principle: The adenine ring in the Coenzyme A molecule has a strong absorbance peak at approximately 259-260 nm. Using the Beer-Lambert law (A = εcl), the concentration can be determined.

Parameters:

-

Wavelength (λmax): 259 nm [2]* Molar Extinction Coefficient (ε) at pH 7.0: 15,400 M⁻¹cm⁻¹ (Note: While slightly pH-dependent, this value is widely used for concentration determination). A value of 16,400 M⁻¹cm⁻¹ at 260 nm in water is also reported. [3]Consistency in the value used is key.

Procedure:

-

Prepare Dilution: Make a precise, high-fold dilution of your freshly prepared stock solution in the same solvent used for preparation (e.g., 1:100 or 1:200). Aim for a final absorbance reading between 0.2 and 0.8.

-

Example: Dilute 5 µL of the 10 mM stock into 995 µL of cold water (1:200 dilution).

-

-

Measure Absorbance: Use a quartz cuvette to measure the absorbance of the diluted sample at 259 nm, using the solvent as a blank.

-

Calculate Concentration:

-

Concentration (M) = Absorbance / (ε × path length)

-

Example: If A₂₅₉ = 0.77 and path length is 1 cm:

-

Concentration = 0.77 / (15,400 M⁻¹cm⁻¹ × 1 cm) = 0.00005 M = 50 µM

-

-

Original Stock Concentration (M) = Calculated Concentration × Dilution Factor

-

Original Stock = 50 µM × 200 = 10,000 µM = 10 mM

-

-

For definitive purity analysis, especially if degradation is suspected, advanced methods are required. High-Performance Liquid Chromatography (HPLC) can separate and quantify intact Acetyl-CoA from its degradation products. [2][4]Mass Spectrometry (MS) is the most reliable and sensitive approach for absolute quantification. [5][6][7]

Storage and Handling Summary

Adherence to proper storage is essential for maintaining the integrity of your Acetyl-CoA stock.

| Storage Temperature | Solvent/Buffer | Max. Recommended Duration | Key Considerations |

| -80°C | Water or acidic buffer (pH 4-6) | Up to 6-12 months [2][6] | Optimal for long-term storage. Must be in single-use aliquots. |

| -20°C | Water or acidic buffer (pH 4-6) | 1 month (max) , some sources recommend ≤2 weeks [6] | Acceptable for short-term storage. Increased risk of degradation over time. |

| 2-8°C (On Ice) | Water or acidic buffer (pH 4-6) | A few hours | For immediate use during an experiment only. |

| Room Temperature | Not Recommended | Minutes | Significant degradation will occur rapidly. |

Golden Rule: Always thaw an aliquot on ice immediately before use and discard any unused portion. Never refreeze an aliquot.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low activity in assay | Stock solution degraded. | Prepare a fresh stock solution following the protocol. Verify concentration with UV-Vis. |

| Incorrect concentration. | Always verify stock concentration via UV-Vis after preparation. | |

| High background signal | Presence of free Coenzyme A from hydrolysis. | Prepare a fresh stock solution ensuring pH is slightly acidic and storage is optimal. |

| Inconsistent results | Use of refrozen aliquots. | Strictly adhere to the single-use aliquot policy. |

| Stock solution left at room temp/on bench. | Always keep the stock solution on ice during experimental setup. |

References

-

Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Methods in Molecular Biology.[Link]

-

Acetyl-CoA. Wikipedia.[Link]

-

Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules.[Link]

-

Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences.[Link]

-

Acetyl CoA Synthetase (High Stability Lyophilized) - Acetic Acid Determination Product. Megazyme.[Link]

-

Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry.[Link]

-

Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions.[Link]

-

Coenzym A free acid - Technical Data Sheet. AppliChem.[Link]

Sources

- 1. neolab.de [neolab.de]

- 2. mdpi.com [mdpi.com]

- 3. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Application Notes & Protocols: The Role of Acetyl-CoA (Trisodium) as a Substrate in Cancer Metabolism Research

Introduction: Acetyl-CoA, The Nexus of Cancer Metabolism and Epigenetics

Acetyl-coenzyme A (Acetyl-CoA) stands as a critical metabolic intermediate, positioned at the crossroads of numerous cellular processes essential for cancer cell proliferation and survival.[1][2] Derived from the catabolism of glucose, fatty acids, and amino acids, this two-carbon molecule serves two paramount functions.[2][3] First, it is the primary fuel for the tricarboxylic acid (TCA) cycle, driving the production of ATP to meet the high energetic demands of malignant cells.[2][4][5] Second, and of profound importance in oncology research, Acetyl-CoA is the sole acetyl group donor for the post-translational acetylation of proteins, most notably histones.[1][2][3] This function inextricably links the cell's metabolic state to its epigenetic landscape and gene expression programs.[3][6]

In cancer, metabolic pathways are extensively reprogrammed. Many cancer cells exhibit increased rates of glycolysis and fatty acid synthesis, processes that directly modulate the availability of Acetyl-CoA.[7] This metabolic rewiring ensures a steady supply of Acetyl-CoA not only for energy and biomass production but also for histone acetylation.[1][8] Histone acetylation, catalyzed by Histone Acetyltransferases (HATs), neutralizes the positive charge of lysine residues on histone tails, leading to a more relaxed chromatin structure (euchromatin) that facilitates gene transcription.[9][10] Dysregulation of HAT activity and the subsequent alterations in gene expression are hallmarks of many cancers, influencing cell growth, proliferation, and drug resistance.[1][11]

Consequently, the enzymes that produce and consume Acetyl-CoA have emerged as compelling therapeutic targets.[8][12] Understanding how to accurately measure the activity of these enzymes and trace the metabolic fate of Acetyl-CoA is fundamental to developing novel anti-cancer strategies. This guide provides detailed application notes and protocols for utilizing Acetyl-CoA (trisodium salt) as a key substrate in two critical areas of cancer research: in vitro enzyme kinetics and cellular metabolic flux analysis.

Figure 1: Central role of Acetyl-CoA in linking nutrient metabolism to downstream anabolic and epigenetic functions in cancer cells.

Application Note I: Quantifying Histone Acetyltransferase (HAT) Activity

Principle: Histone Acetyltransferases (HATs) are classified as "writer" enzymes in epigenetics, catalyzing the transfer of an acetyl group from Acetyl-CoA to lysine residues on histone proteins.[13] The activity of these enzymes is frequently upregulated in cancer, making them attractive drug targets.[11][14] An in vitro HAT activity assay provides a robust method to screen for inhibitors, determine enzyme kinetics (Km, Vmax), and characterize novel HAT enzymes.

This protocol describes a fluorescence-based assay that quantifies the production of Coenzyme A (CoASH), the co-product of the acetylation reaction.[15] A developer reagent, which is non-fluorescent, reacts with the free thiol group on CoASH to produce a highly fluorescent product, providing a sensitive and continuous measure of enzyme activity.

Materials & Reagents:

-

Substrate 1: Acetyl-CoA (Trisodium Salt), prepared fresh.

-

Substrate 2: Histone peptide (e.g., H3 (1-21) or H4 (1-24)) or full-length histone protein.

-

Enzyme: Recombinant HAT enzyme (e.g., p300, GCN5).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

-

Detection: A commercial fluorescence-based CoA detection kit.

-

Instrumentation: Fluorescence microplate reader.

Protocol Workflow Diagram:

Figure 2: Experimental workflow for an in vitro fluorescence-based HAT activity assay.

Detailed Step-by-Step Protocol:

-

Reagent Preparation (Self-Validation Insight):

-

Acetyl-CoA Stock: Prepare a 10 mM stock solution of Acetyl-CoA in an acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to maintain stability.[16] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Causality: Acetyl-CoA is unstable at neutral or alkaline pH; acidic storage prevents hydrolysis of the high-energy thioester bond, ensuring substrate integrity.[16]

-

Enzyme Titration: Before screening, perform an enzyme titration to determine the optimal concentration that yields a robust linear reaction rate for at least 30 minutes. This is a critical self-validating step. Causality: Using too much enzyme leads to rapid substrate depletion and non-linear kinetics. Too little enzyme results in a low signal-to-noise ratio.

-

Controls: Prepare the following controls for each experiment:

-

No-Enzyme Control: Contains all components except the HAT enzyme to measure background fluorescence.

-

No-Acetyl-CoA Control: Confirms the signal is dependent on the acetyl-transfer reaction.

-

Positive Control (No Inhibitor): Represents 100% enzyme activity.

-

-

-

Assay Execution (96-well plate format):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of test compound (inhibitor) at various concentrations or vehicle (DMSO) for controls.

-

Add 20 µL of diluted HAT enzyme to all wells except the No-Enzyme control.

-

Incubate the plate for 10 minutes at 30°C.[16] Causality: This pre-incubation step allows potential inhibitors to bind to the enzyme before the reaction starts, ensuring accurate potency measurement.

-

Initiate the reaction by adding 20 µL of a substrate mix containing the histone peptide and Acetyl-CoA.[16] Final concentrations should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors.

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm, depending on the kit) every 60 seconds for 30-60 minutes.

-

Plot fluorescence units (RFU) versus time for each well. The slope of the linear portion of this curve represents the initial reaction velocity (V0).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Summary Table:

| Component | Stock Concentration | Volume per well (µL) | Final Concentration | Purpose |

| Assay Buffer (2X) | 2X | 50 | 1X | Provides optimal pH and ionic strength |

| HAT Enzyme | Varies (Titrated) | 20 | Varies (e.g., 5-20 nM) | Catalyzes the reaction |

| Inhibitor/Vehicle | 10X Final Conc. | 10 | Varies | Tests for modulation of enzyme activity |

| Substrate Mix | 5X Final Conc. | 20 | e.g., 25 µM Acetyl-CoA | Serves as the acetyl donor and acceptor |

| Total Volume | - | 100 | - | - |

Application Note II: Stable Isotope Tracing of Acetyl-CoA Metabolism

Principle: Metabolic flux analysis using stable isotope tracers is a powerful technique to map the flow of atoms through metabolic pathways.[17] By supplying cells with a nutrient labeled with a heavy isotope (e.g., ¹³C), one can trace its path into downstream metabolites, including Acetyl-CoA and the molecules it helps build. This approach reveals which carbon sources (glucose, glutamine, acetate) a cancer cell preferentially uses to generate Acetyl-CoA for its various needs—TCA cycle, fatty acid synthesis, or histone acetylation.[18][19]

This protocol outlines a general workflow for using uniformly labeled ¹³C-Glucose ([U-¹³C₆]Glucose) to trace its contribution to the Acetyl-CoA pool and subsequent incorporation into fatty acids. The analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol Workflow Diagram:

Figure 3: General workflow for a stable isotope tracing experiment to measure metabolic flux.

Detailed Step-by-Step Protocol:

-

Cell Seeding and Culture:

-

Seed cancer cells in 6-well plates at a density that will result in ~70-80% confluency on the day of the experiment.

-

Causality: Confluency can significantly alter cell metabolism. Maintaining consistent cell density across experiments is crucial for reproducibility.

-

-

Stable Isotope Labeling:

-

Prepare labeling medium by replacing standard glucose with [U-¹³C₆]Glucose in glucose-free DMEM, supplemented with dialyzed FBS.

-

Aspirate the standard culture medium, wash cells once with PBS, and add the pre-warmed labeling medium.

-

Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours). The "0 hr" time point serves as the unlabeled control.

-

Causality: A time course is essential to observe the kinetics of label incorporation and to ensure the system has reached, or is approaching, isotopic steady-state.

-

-

Metabolite Extraction:

-

To quench metabolism, place the plate on ice and rapidly aspirate the labeling medium.

-

Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl.

-

Add 1 mL of ice-cold 80% methanol to the well. Scrape the cells and transfer the cell slurry to a microcentrifuge tube.

-

Causality: Rapid quenching with cold solutions is critical to halt enzymatic activity instantly, preserving the metabolic state of the cell at the moment of collection.

-

Vortex vigorously and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant (containing polar metabolites) to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (SpeedVac).

-

Store dried pellets at -80°C or proceed to analysis.

-

-

LC-MS Analysis and Data Interpretation:

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

-

Analyze samples using an appropriate LC method (e.g., HILIC or reverse-phase C18) coupled to a high-resolution mass spectrometer.

-

Extract ion chromatograms for the different isotopologues of key metabolites (e.g., Citrate, Palmitate).

-

Citrate (M+2): Represents Acetyl-CoA derived from ¹³C-glucose entering the TCA cycle.

-

Palmitate (M+2, M+4, ... M+16): Represents the incorporation of multiple ¹³C₂-Acetyl-CoA units into a newly synthesized 16-carbon fatty acid.

-

-

Correct the raw data for the natural abundance of ¹³C.

-

The Mass Isotopologue Distribution (MID) reveals the fractional contribution of the tracer to the product pool. For example, if 50% of the citrate pool is M+2, it indicates that 50% of the citrate was synthesized from glucose-derived Acetyl-CoA during the labeling period.

-

Expected Isotopologue Labeling Pattern:

| Precursor | Labeled Tracer | Key Intermediate | Expected Labeling Pattern (in product) | Metabolic Insight |

| Glucose (6C) | [U-¹³C₆]Glucose | Pyruvate (¹³C₃) | M+3 | Confirms active glycolysis. |

| Pyruvate (3C) | from ¹³C₃-Pyruvate | Acetyl-CoA (¹³C₂) | M+2 in Citrate | Shows flux through Pyruvate Dehydrogenase (PDH). |

| Acetyl-CoA (2C) | from ¹³C₂-Acetyl-CoA | Palmitate (16C) | M+2, M+4, M+6... M+16 | Demonstrates de novo fatty acid synthesis from glucose. |

Conclusion and Future Perspectives